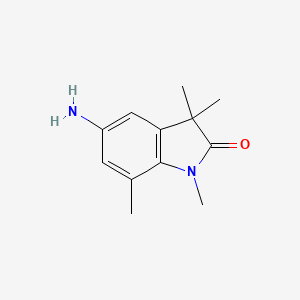

5-Amino-1,3,3,7-tetramethylindolin-2-one

Description

Properties

IUPAC Name |

5-amino-1,3,3,7-tetramethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-7-5-8(13)6-9-10(7)14(4)11(15)12(9,2)3/h5-6H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNVYRKTYDEQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 5 Amino 1,3,3,7 Tetramethylindolin 2 One and Its Analogs

Reactivity Profiles of the Amino Functionality in Substituted Indolin-2-ones

The 5-amino group on the indolin-2-one scaffold is a critical site for chemical modification, profoundly influencing the molecule's reactivity. As an electron-donating group attached to the aromatic benzene (B151609) ring portion of the nucleus, the amino functionality enhances the nucleophilicity of the core structure. This makes it a prime target for reactions with various electrophiles.

The primary reactivity profile of the amino group is that of a potent nucleophile. This characteristic is fundamental to its use in derivatization strategies, most notably in the synthesis of complex molecules like squaraine dyes. In these syntheses, the amino group acts as the key nucleophilic entity that attacks an electrophilic core, such as a squaric acid derivative, to initiate the dye-forming condensation reaction. nih.gov The lone pair of electrons on the nitrogen atom is readily available for bond formation, driving reactions such as acylation, alkylation, and arylation to produce a diverse range of N-substituted derivatives. The electronic nature of the indolin-2-one system can further modulate this reactivity, but the inherent nucleophilic character of the exocyclic amino group remains its most significant chemical attribute.

Electrophilic and Nucleophilic Functionalization of the Indolin-2-one Nucleus

The indolin-2-one nucleus is a versatile scaffold that can undergo both electrophilic and nucleophilic functionalization, allowing for extensive chemical modification. The innate electronic properties of the indole (B1671886) ring system, which is electron-rich, primarily favor electrophilic substitution reactions. researchgate.netrsc.org

Electrophilic Functionalization: The indole core is inherently nucleophilic, with the highest electron density typically located at the C-3 position. researchgate.net This makes it highly susceptible to attack by electrophiles. Common electrophilic substitution reactions include:

Knoevenagel Condensation: The C-3 methylene (B1212753) group is particularly reactive and readily undergoes condensation with aldehydes and ketones, a reaction frequently used to attach various heterocyclic or aryl moieties to the indolin-2-one core. nih.gov

Friedel-Crafts Reactions: Acylation and alkylation can occur on the electron-rich benzene ring portion of the scaffold.

Nitration and Halogenation: These reactions also target the benzene ring, with the position of substitution directed by the existing groups on the ring.

Nucleophilic Functionalization: While less common due to the electron-rich nature of the scaffold, nucleophilic functionalization of the indolin-2-one nucleus is achievable through specific strategies:

Reversal of Polarity: The intrinsic nucleophilic character of the indole ring can be reversed by introducing strong electron-withdrawing groups (e.g., nitro, sulfonyl) onto the nitrogen atom or at the C-3 position. acs.orgnih.gov This modification renders the ring system electrophilic and susceptible to attack by nucleophiles. acs.orgnih.gov

Aromatic Pummerer Reaction: This method allows for the nucleophilic hydroxylation, halogenation, and esterification of indoles under mild conditions. rsc.org

Substitution at C-3: For indolin-2-ones substituted with a suitable leaving group at the C-3 position, direct nucleophilic substitution can occur.

The table below summarizes key functionalization strategies for the indolin-2-one nucleus.

Table 1: Functionalization Strategies for the Indolin-2-one Nucleus| Functionalization Type | Position | Reaction Type | Reagents/Conditions | Ref |

|---|---|---|---|---|

| Electrophilic | C-3 | Knoevenagel Condensation | Aldehydes/Ketones, Base Catalyst | nih.gov |

| Electrophilic | Aromatic Ring | Nitration | HNO₃/H₂SO₄ | uomustansiriyah.edu.iq |

| Nucleophilic | Indole Ring | Polarity Reversal | Electron-Withdrawing Groups (e.g., NO₂) | acs.orgnih.gov |

| Nucleophilic | Indole Ring | Aromatic Pummerer | - | rsc.org |

Formation of Fused-Ring Systems and Complex Architectures from Indolin-2-one Precursors

Indolin-2-one and its derivatives are valuable precursors for the synthesis of polycyclic fused-ring systems and other complex molecular architectures. polimi.itacs.org Cycloaddition reactions, in particular, have proven to be a powerful strategy for converting these relatively simple planar molecules into structurally complex, three-dimensional systems. acs.org

One prominent method involves the use of indoles in formal [4+2] and [3+2] cycloaddition reactions with 1,2-diaza-1,3-dienes (DDs). polimi.itacs.org By carefully selecting the substituents on the substrates and using a catalyst such as Zn(II), it is possible to direct the reaction pathway toward different fused scaffolds. polimi.itacs.org This approach has been successfully employed to generate diverse fused indoline (B122111) heterocycles, including:

Tetrahydro-1H-pyridazino[3,4-b]indoles: Formed via a [4+2] cycloaddition pathway. polimi.itacs.org

Tetrahydropyrrolo[2,3-b]indoles: Formed via a [3+2] cycloaddition pathway. acs.org

Another sophisticated strategy involves the Rh(II)-catalyzed cascade reactions of bis(diazo)indolin-2-ones with enaminones. rsc.org The outcome of this reaction is highly dependent on the structure of the enaminone partner. Cyclic enaminones lead to the formation of indolo[2,3-b]indoles , while acyclic enaminones yield oxazolo[3,2-a]indoles . rsc.org These transformations demonstrate how the indolin-2-one core can be elaborated into intricate, multi-ring systems through controlled cascade reactions.

The following table outlines examples of fused-ring systems synthesized from indolin-2-one precursors.

Table 2: Synthesis of Fused-Ring Systems from Indolin-2-one Precursors| Precursor Type | Reaction Type | Reagent | Fused-Ring Product | Ref |

|---|---|---|---|---|

| Indole/Indolin-2-one | [4+2] Cycloaddition | 1,2-Diaza-1,3-diene (DD) | Tetrahydro-1H-pyridazino[3,4-b]indole | polimi.itacs.org |

| Indole/Indolin-2-one | [3+2] Cycloaddition | 1,2-Diaza-1,3-diene (DD) | Tetrahydropyrrolo[2,3-b]indole | acs.org |

| Bis(diazo)indolin-2-one | Rh(II)-catalyzed Cascade | Cyclic Enaminone | Indolo[2,3-b]indole | rsc.org |

| Bis(diazo)indolin-2-one | Rh(II)-catalyzed Cascade | Acyclic Enaminone | Oxazolo[3,2-a]indole | rsc.org |

Derivatization Strategies for Advanced Chemical Research Applications (e.g., Squaraine Dye Synthesis)

The derivatization of 5-amino-1,3,3,7-tetramethylindolin-2-one is crucial for its application in advanced chemical research, particularly in the synthesis of functional dyes like squaraines. Squaraine dyes are characterized by their intense and sharp absorption bands, making them valuable for various applications. nih.gov Their synthesis relies on the condensation of a squaric acid derivative with two equivalents of an electron-rich nucleophile. nih.gov

The 5-amino group makes this compound an excellent nucleophilic building block for this purpose. The general synthetic pathway involves a two-step nucleophilic attack on the squaric acid core. nih.gov

Activation and First Condensation: Squaric acid is first activated, often by reaction with an alcohol (e.g., butanol) in a solvent like toluene, to form a squarate "half-ester". nih.gov The amino-indolinone then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the squarate and eliminating a molecule of alcohol or water. This forms a semisquaraine intermediate. nih.gov

Second Condensation: A second molecule of the amino-indolinone attacks the remaining electrophilic center on the semisquaraine intermediate. Subsequent elimination of another molecule of alcohol or water yields the final symmetrical squaraine dye. nih.gov

This derivatization strategy transforms the relatively simple indolin-2-one precursor into a highly conjugated and functional dye molecule, highlighting the utility of the 5-amino group as a synthetic handle for creating advanced materials.

The table below details the components involved in this specific derivatization.

Table 3: Derivatization for Squaraine Dye Synthesis| Component | Role | Chemical Structure Example |

|---|---|---|

| Indolin-2-one Derivative | Nucleophile | This compound |

| Core Reagent | Electrophile | Squaric Acid |

| Intermediate | - | Semisquaraine |

| Final Product | Functional Dye | Symmetrical Squaraine Dye |

Spectroscopic and Advanced Analytical Techniques in Indolin 2 One Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework of 5-Amino-1,3,3,7-tetramethylindolin-2-one.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the four methyl groups and the aromatic protons. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would provide information about the electronic environment of the protons. For instance, the aromatic protons would likely appear in the downfield region, while the methyl protons would be in the upfield region.

Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the indolin-2-one core, the aromatic carbons, and the carbons of the methyl groups. The chemical shifts of these carbons would provide further confirmation of the compound's structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | d, d | 1H, 1H |

| N-CH₃ | ~3.0 | s | 3H |

| C(CH₃)₂ | ~1.3 | s | 6H |

| Ar-CH₃ | ~2.3 | s | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~180 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-N | ~140 |

| Aromatic C-H | ~120, ~110 |

| Aromatic C-C(CH₃)₂ | ~135 |

| Aromatic C-CH₃ | ~130 |

| C(CH₃)₂ | ~45 |

| N-CH₃ | ~28 |

| C(CH₃)₂ | ~25 |

Infrared (IR) Spectroscopy in Functional Group Identification and Characterization Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Key expected vibrational frequencies would include the N-H stretching of the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. The C=O stretching of the lactam (indolin-2-one) carbonyl group would be observed as a strong absorption band around 1680-1700 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and aromatic groups would be present in the 2850-3100 cm⁻¹ region, and C-N stretching vibrations would appear in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Lactam) | 1680 - 1700 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆N₂O), the calculated exact mass would be determined with high accuracy, confirming its molecular formula.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. The fragmentation pattern would reveal characteristic losses of small neutral molecules or radicals, such as the loss of a methyl group or the carbonyl group, which would further support the proposed structure.

Advanced Chromatographic Methods for Purification and Purity Assessment

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the purification and purity assessment of synthesized compounds.

For a non-volatile compound like this compound, reversed-phase HPLC would be the method of choice. A suitable C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol would be employed. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and the percentage purity can be calculated from the peak area.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would confirm the connectivity of all atoms and provide detailed information on bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal the three-dimensional packing of the molecules in the crystal lattice and illustrate any intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, which are crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Studies of Substituted Indolin 2 Ones

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of substituted indolin-2-ones. researchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability. researchgate.net For substituted indolin-2-ones, the distribution of HOMO and LUMO densities highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate areas of high electron density, which are prone to electrophilic attack, while blue regions signify electron-deficient areas, which are susceptible to nucleophilic attack. For 5-Amino-1,3,3,7-tetramethylindolin-2-one, the amino group and the carbonyl oxygen are expected to be key sites of interaction as predicted by MEP analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Molecular Modeling and Conformational Analysis of Indolin-2-one Systems

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of indolin-2-one systems. The conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Conformational analysis of this compound would focus on:

Ring Pucker: The five-membered ring of the indolin-2-one core is not planar and can adopt various puckered conformations. Computational methods can determine the relative energies of these conformers and identify the most stable arrangement.

Orientation of Substituents: The spatial orientation of the amino and methyl groups relative to the indolin-2-one ring system is crucial. Molecular modeling can predict the preferred rotational conformations of these substituents, which can impact intermolecular interactions.

Intramolecular Interactions: The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen) in this compound suggests the possibility of intramolecular hydrogen bonding, which could influence its conformational preferences. Computational studies can evaluate the strength and likelihood of such interactions.

| Parameter | Description |

|---|---|

| Dihedral Angle (C-N-C=O) | Describes the planarity of the amide bond. |

| Pyramidalization at Nitrogen | Indicates the degree of non-planarity of the nitrogen atom. |

| Ring Puckering Coordinates | Quantify the conformation of the five-membered ring. |

In Silico Investigations of Reaction Mechanisms and Transition States

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving indolin-2-one derivatives. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and determine the activation energies, providing a detailed understanding of the reaction pathway.

For this compound, in silico studies could be applied to:

Electrophilic Aromatic Substitution: The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic attack. Computational studies can predict the regioselectivity of such reactions by calculating the energies of the possible intermediates and transition states.

Reactions at the Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions. Theoretical calculations can elucidate the mechanism of these reactions, including the role of catalysts.

N-Alkylation/Acylation: The nitrogen atom of the indolin-2-one ring can be functionalized through alkylation or acylation reactions. Computational modeling can help in understanding the reactivity of the N-H bond and the mechanism of its substitution.

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Aldol Condensation | DFT | Determination of stereoselectivity. |

| Michael Addition | DFT | Identification of the lowest energy reaction pathway. |

| Cycloaddition Reactions | CASSCF | Elucidation of pericyclic transition states. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which is a powerful tool for structure elucidation and confirmation. The correlation between calculated and experimental spectra provides a high degree of confidence in the assigned structure.

For this compound, the following spectroscopic properties can be predicted:

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculated values can be compared with experimental data to confirm the structure and assign the resonances.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed using DFT. nih.gov The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H and C=O stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. rsc.org This can provide insights into the electronic transitions occurring within the molecule.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (NH₂) | 3.5 ppm | 3.4 ppm |

| ¹³C NMR Chemical Shift (C=O) | 178.2 ppm | 177.5 ppm |

| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ |

| UV-Vis λmax | 295 nm | 298 nm |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 5-Amino-1,3,3,7-tetramethylindolin-2-one?

The synthesis of indolin-2-one derivatives typically involves multi-step functionalization of the indole core. Key parameters include:

- Catalysts and solvents : Use of palladium catalysts or acidic/basic conditions for introducing substituents (e.g., amino and methyl groups). Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature control : Elevated temperatures (~80–120°C) improve reaction rates but may compromise selectivity. Lower temperatures (~25–50°C) are preferred for sensitive intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%). Confirm purity via HPLC or LC-MS .

Q. How can researchers characterize the structural integrity of this compound?

- NMR spectroscopy : H and C NMR can confirm substituent positions (e.g., methyl groups at positions 1,3,3,7) and the indolin-2-one backbone. Look for characteristic shifts: NH protons at δ 4.5–5.5 ppm and carbonyl (C=O) at δ 170–180 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for CHNO: 219.15 g/mol).

- X-ray crystallography : Resolves stereochemical ambiguities, though crystallization may require slow evaporation from ethanol/water mixtures .

Q. What initial biological screening assays are suitable for this compound?

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Indole derivatives often show MICs in the 8–64 µg/mL range .

- Anticancer potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC values to reference drugs like doxorubicin. Note that methyl substituents may enhance lipophilicity and cellular uptake .

Q. How do substituents influence the solubility and formulation of this compound?

- Methyl groups : Increase hydrophobicity, reducing aqueous solubility. Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies.

- Amino group : Enables salt formation (e.g., HCl salts) to improve solubility in polar solvents. Monitor pH stability (optimal range: 6–8) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in indolin-2-one derivatives?

Q. What mechanistic studies can elucidate its mode of action?

- Molecular docking : Screen against targets like EGFR or tubulin using AutoDock Vina. Methyl groups may occupy hydrophobic pockets, while the amino group forms hydrogen bonds .

- Enzyme inhibition assays : Test IC against carbonic anhydrase or kinases. Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity) .

Q. How does this compound compare to structurally related indole derivatives?

Q. What strategies improve its stability under experimental conditions?

- Photostability : Avoid UV light exposure; use amber vials. Schiff base derivatives of indolin-2-one show enhanced UV resistance via conjugation .

- Thermal stability : Store at –20°C under nitrogen. Thermogravimetric analysis (TGA) can identify decomposition thresholds (>200°C typical for indole derivatives) .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

- HPLC validation : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for baseline separation. Validate linearity (R > 0.995), LOD (≤0.1 µg/mL), and recovery (>90%) .

- Standard curve preparation : Use concentrations spanning 0.1–100 µg/mL in biological fluids (e.g., plasma). Account for matrix effects via spike-and-recovery tests .

Q. Can computational modeling predict its pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition. Methyl groups may prolong half-life by reducing metabolic clearance .

- QSAR models : Correlate substituent electronegativity with bioavailability. Amino groups improve solubility but may increase renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.